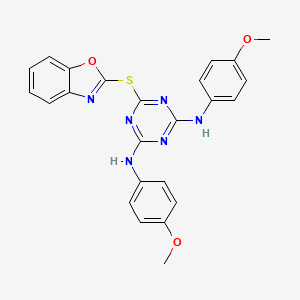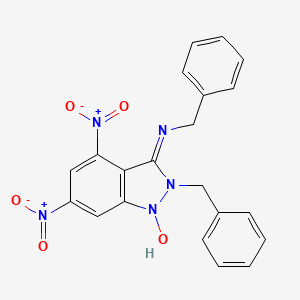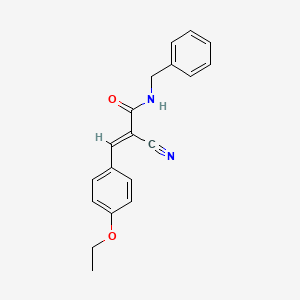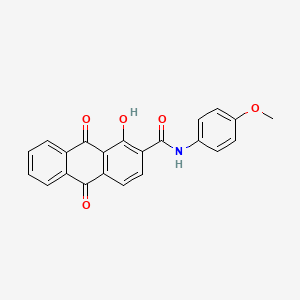
6-(1,3-benzoxazol-2-ylsulfanyl)-N,N'-bis(4-methoxyphenyl)-1,3,5-triazine-2,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(1,3-BENZOXAZOL-2-YLSULFANYL)-N2,N4-BIS(4-METHOXYPHENYL)-1,3,5-TRIAZINE-2,4-DIAMINE is a complex organic compound that belongs to the class of triazine derivatives This compound is characterized by the presence of a benzoxazole ring, a sulfanyl group, and two methoxyphenyl groups attached to a triazine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1,3-BENZOXAZOL-2-YLSULFANYL)-N2,N4-BIS(4-METHOXYPHENYL)-1,3,5-TRIAZINE-2,4-DIAMINE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of Benzoxazole Ring: The benzoxazole ring is synthesized by the cyclization of o-aminophenol with a suitable carboxylic acid derivative under acidic conditions.
Attachment of Sulfanyl Group: The sulfanyl group is introduced by reacting the benzoxazole derivative with a thiol compound in the presence of a base.
Formation of Triazine Core: The triazine core is formed by the reaction of cyanuric chloride with two equivalents of 4-methoxyaniline under basic conditions.
Coupling Reaction: The final step involves the coupling of the benzoxazole-sulfanyl derivative with the triazine core under suitable conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
6-(1,3-BENZOXAZOL-2-YLSULFANYL)-N2,N4-BIS(4-METHOXYPHENYL)-1,3,5-TRIAZINE-2,4-DIAMINE can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The methoxy groups can be substituted with other functional groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions can be carried out using nucleophiles such as amines, thiols, and alcohols in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a fluorescent probe due to the presence of the benzoxazole ring.
Medicine: Studied for its potential anticancer and antimicrobial properties.
Industry: Used in the development of advanced materials such as polymers and coatings.
Mechanism of Action
The mechanism of action of 6-(1,3-BENZOXAZOL-2-YLSULFANYL)-N2,N4-BIS(4-METHOXYPHENYL)-1,3,5-TRIAZINE-2,4-DIAMINE involves its interaction with specific molecular targets and pathways. The benzoxazole ring can intercalate with DNA, disrupting its function and leading to cell death. The sulfanyl group can form covalent bonds with thiol-containing enzymes, inhibiting their activity. The triazine core can interact with various proteins, affecting their function and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
N-[3-(Benzimidazol-2-ylamino)phenyl]amine: Similar structure but with a benzimidazole ring instead of benzoxazole.
N-[3-(Benzoxazol-2-ylamino)phenyl]amine: Similar structure but lacks the triazine core.
N-[3-(Benzoxazol-2-ylamino)phenyl]-2-(6-methoxynaphthalen-2-yl)propanamide: Similar structure but with a different substituent on the phenyl ring.
Uniqueness
6-(1,3-BENZOXAZOL-2-YLSULFANYL)-N2,N4-BIS(4-METHOXYPHENYL)-1,3,5-TRIAZINE-2,4-DIAMINE is unique due to the combination of the benzoxazole ring, sulfanyl group, and triazine core, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for scientific research.
Properties
Molecular Formula |
C24H20N6O3S |
|---|---|
Molecular Weight |
472.5 g/mol |
IUPAC Name |
6-(1,3-benzoxazol-2-ylsulfanyl)-2-N,4-N-bis(4-methoxyphenyl)-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C24H20N6O3S/c1-31-17-11-7-15(8-12-17)25-21-28-22(26-16-9-13-18(32-2)14-10-16)30-23(29-21)34-24-27-19-5-3-4-6-20(19)33-24/h3-14H,1-2H3,(H2,25,26,28,29,30) |
InChI Key |
ZQYCIFRLCWQZGV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=NC(=NC(=N2)SC3=NC4=CC=CC=C4O3)NC5=CC=C(C=C5)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-{5-[(E)-{2-[(3-hydroxyphenyl)carbonyl]hydrazinylidene}methyl]furan-2-yl}benzoic acid](/img/structure/B11517090.png)

![4-[(2Z)-3-[2-(4-sulfamoylphenyl)ethyl]-2-{[3-(trifluoromethyl)phenyl]imino}-2,3-dihydro-1,3-thiazol-4-yl]phenyl benzoate](/img/structure/B11517109.png)
![N-[3-(azepan-1-yl)-1,4-dioxo-1,4-dihydronaphthalen-2-yl]-N-methylacetamide](/img/structure/B11517110.png)

![[8-chloro-4-(2-fluorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-6-yl](phenyl)methanone](/img/structure/B11517126.png)
![4-[(Z)-benzylidene(oxido)-lambda~5~-azanyl]-3,5,5-trimethyl-1,3-thiazolidine-2-thione](/img/structure/B11517141.png)
![2-[(4,6-Dimethylpyrimidin-2-yl)amino]-1,3-benzothiazin-4-one](/img/structure/B11517146.png)


![Methyl ({2-[(methoxycarbonyl)amino]-5-nitrophenyl}sulfonyl)acetate](/img/structure/B11517165.png)
![2-({5-Benzyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)-N-methyl-N-phenylacetamide](/img/structure/B11517171.png)
![N-[2-methoxy-5-(trifluoromethyl)phenyl]-2-{[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl}acetamide](/img/structure/B11517181.png)
